3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with propanoyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the dioxopyrrolidinyl moiety can influence the compound’s overall stability and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-chlorophenyl)propanamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-bromophenyl)propanamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)propanamide
Uniqueness
Compared to its analogs, 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorinated compound may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c14-9-3-1-2-4-10(9)15-11(17)7-8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBJHJTMAJFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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